4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and a methylsulfanyl group at the 2-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-amino-4-chloro-2-methylthiopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines and thiols for substitution reactions.
Solvents: Xylene, butanol, and methanol are commonly used solvents.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino and thiol derivatives of the pyridopyrimidine core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
4-Chloro-2-(methylsulfonyl)pyrimidine: Used in medicinal chemistry for the synthesis of various bioactive compounds.
Uniqueness
4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a methylsulfanyl group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-11-6(9)5-3-2-4-10-7(5)12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBVWTIYHMYEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823183 |
Source
|
Record name | 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72564-62-6 |
Source
|
Record name | 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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